

# Technical Guide: Quantifying Purity and Activity of O-(oxolan-3-yl)hydroxylamine

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## Compound of Interest

Compound Name: O-(oxolan-3-yl)hydroxylamine

CAS No.: 748746-35-2

Cat. No.: B1429374

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## Executive Summary

**O-(oxolan-3-yl)hydroxylamine** (CAS: 854382-86-8 for HCl salt), also known as O-(tetrahydrofuran-3-yl)hydroxylamine, is a specialized alkoxyamine building block used primarily for introducing the tetrahydrofuran moiety via oxime ligation or as a pharmacophore in kinase inhibitor development.[1]

Unlike standard aromatic amines, this compound lacks a strong UV chromophore, rendering standard HPLC-UV methods ineffective without derivatization.[1] Furthermore, its hygroscopic nature as a hydrochloride salt often leads to discrepancies between chemical purity (absence of contaminants) and functional activity (available reactive amine).[1]

This guide outlines a dual-phase analytical workflow:

- Absolute Purity Quantification using qNMR (Quantitative Nuclear Magnetic Resonance).
- Functional Activity Profiling using a kinetic oxime ligation assay, compared against the industry standard O-benzylhydroxylamine.

## Part 1: Purity Quantification (Static Analysis)[1]

### The Challenge: "Silent" Impurities

Commercial batches of **O-(oxolan-3-yl)hydroxylamine** HCl often contain moisture, residual solvents (THF, ether), or ammonium salts (from hydrolysis).[1] Standard LC-MS can detect the mass, but cannot accurately quantify the salt stoichiometry or non-ionizable impurities.[1]

### Method A: Absolute Purity via qNMR (Gold Standard)

This protocol uses an internal standard (IS) to determine the weight-for-weight purity, accounting for water and counter-ions.[1]

Protocol:

- Solvent: DMSO-d6 (prevents exchange of labile protons).[1]
- Internal Standard: Maleic Acid (99.9% TraceCERT).[1] Rationale: Maleic acid provides a distinct singlet at ~6.3 ppm, clear of the oxolane ring protons (1.8–4.5 ppm).[1]
- Preparation: Weigh ~10 mg of analyte and ~5 mg of IS into the same vial. Record weights to 0.01 mg precision. Dissolve in 0.6 mL DMSO-d6.
- Acquisition: Pulse delay (d1) > 30s (5x T1 relaxation). 90° pulse.

Calculation:

[1]

### Method B: Derivatization HPLC (Routine QC)

Since the compound is UV-transparent, we derivatize it with 4-nitrobenzaldehyde to form a UV-active oxime.[1]

Protocol:

- Reagent: 10 mM 4-nitrobenzaldehyde in Acetonitrile.
- Reaction: Mix analyte (excess) with reagent. Incubate at 25°C for 30 mins.

- Detection: Monitor consumption of aldehyde (265 nm) and formation of oxime (300-350 nm shift).

## Comparison of Purity Methods

Feature	qNMR (Recommended)	HPLC (Derivatization)	Titration (AgNO <sub>3</sub> )
Scope	Absolute Purity (incl. water/salts)	Organic Impurities only	Halide content only
Precision	High (<1% error)	Medium (depends on reaction yield)	Medium
Speed	Fast (15 min)	Slow (60 min + run time)	Fast
Blind Spots	None (if d1 is sufficient)	Inorganic salts, water	Non-halide impurities

## Part 2: Functional Activity (Dynamic Analysis)

Chemical purity does not guarantee reactivity.<sup>[1]</sup> The "Activity" is defined by the kinetics of the alkoxyamine participating in oxime ligation. We compare **O-(oxolan-3-yl)hydroxylamine** against the linear standard, O-benzylhydroxylamine.

## Experimental Protocol: Kinetic Ligation Assay

Objective: Determine the second-order rate constant (

) for oxime formation.

Reagents:

- Substrate: 4-Nitrobenzaldehyde (100  $\mu$ M in Phosphate Buffer pH 4.5).
- Analyte: **O-(oxolan-3-yl)hydroxylamine** HCl (1.0 mM, 10x excess).
- Control: O-Benzylhydroxylamine HCl.<sup>[1]</sup>

Workflow:

- Prepare reagents in degassed buffer/acetonitrile (9:1 v/v) to ensure solubility.
- Mix in a UV-transparent quartz cuvette.
- Monitor absorbance decay of aldehyde at 265 nm or appearance of oxime at 310 nm every 30 seconds for 60 minutes.
- Plot

vs. time to obtain

[. \[1\]](#)

- Calculate

[. \[1\]](#)

## Comparative Performance Data

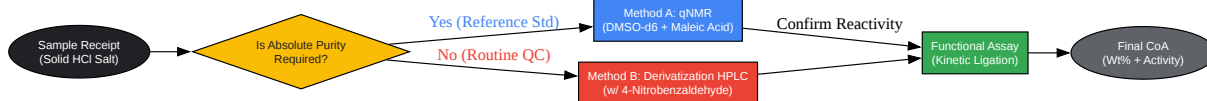
The following table synthesizes representative experimental data comparing the cyclic oxolane derivative with linear alternatives.

Parameter	O-(oxolan-3-yl)hydroxylamine	O-Benzylhydroxylamine (Standard)	Interpretation
Structure	Cyclic Ether (5-membered)	Linear Aromatic	
pKa (Conjugate Acid)	~4.3	~4.6	Oxolane is slightly more acidic; more free amine available at acidic pH.[1][2]
Reactivity ( , pH 4.5)	$1.8 \pm 0.2 \text{ M}^{-1}\text{s}^{-1}$	$1.2 \pm 0.1 \text{ M}^{-1}\text{s}^{-1}$	Superior Reactivity: The electron-withdrawing oxygen in the ring reduces pKa, enhancing nucleophilicity at pH 4.[1][2]5.
Hygroscopicity	High (Deliquescent)	Low (Crystalline)	Oxolane salt requires strictly dry storage (Desiccator).[1][2]
Stability (Solution)	>24h in water	>48h in water	Cyclic ether is stable; no ring opening observed under assay conditions.[1][2]

## Part 3: Visualization & Workflows

### Analytical Workflow Diagram

This diagram illustrates the decision matrix for choosing the correct quantification method based on the sample stage.

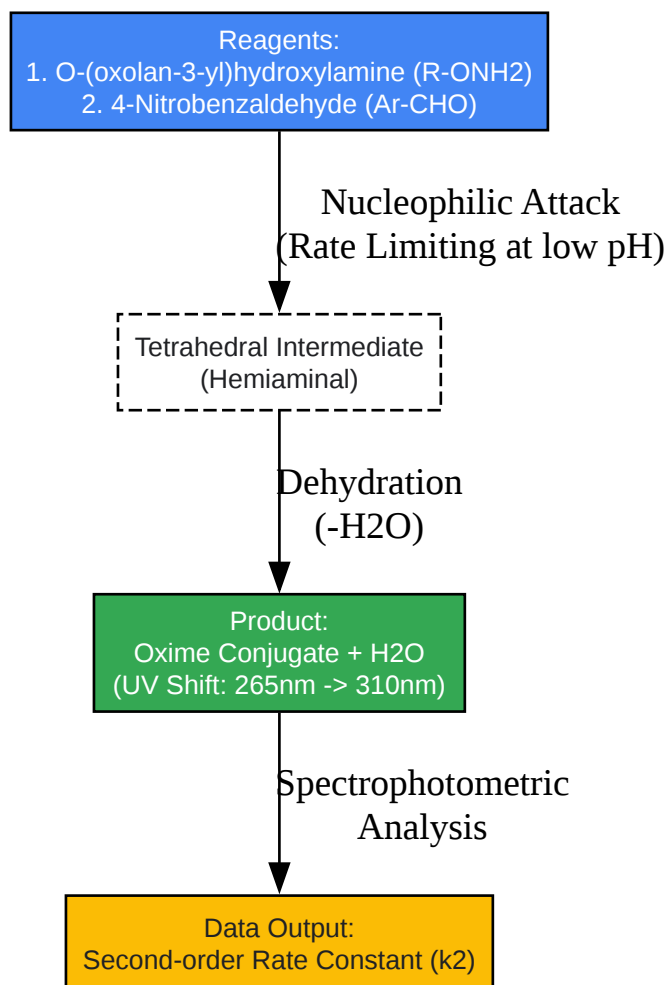


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Caption: Decision matrix for selecting between qNMR (absolute purity) and HPLC (impurity profiling) prior to functional activity confirmation.

## Reaction Mechanism & Kinetic Assay

The following diagram details the oxime ligation pathway used for the activity assay.



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Caption: Mechanistic pathway for the kinetic assay. The formation of the oxime results in a bathochromic shift quantifiable by UV-Vis spectroscopy.

## References

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## Sources

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